molecular formula C14H17NO2 B263745 N,N-diallyl-3-methoxybenzamide

N,N-diallyl-3-methoxybenzamide

Cat. No. B263745
M. Wt: 231.29 g/mol
InChI Key: QTJPBSQBIVTQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-3-methoxybenzamide, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB belongs to the class of compounds known as hydroxamic acids, which have been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

N,N-diallyl-3-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N,N-diallyl-3-methoxybenzamide has also been found to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N,N-diallyl-3-methoxybenzamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of N,N-diallyl-3-methoxybenzamide is not fully understood. However, it is believed that N,N-diallyl-3-methoxybenzamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and gene silencing. By inhibiting HDACs, N,N-diallyl-3-methoxybenzamide can promote gene expression and alter cellular processes such as inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
N,N-diallyl-3-methoxybenzamide has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N,N-diallyl-3-methoxybenzamide can also induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. In addition, N,N-diallyl-3-methoxybenzamide can reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N,N-diallyl-3-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N,N-diallyl-3-methoxybenzamide has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, one limitation of N,N-diallyl-3-methoxybenzamide is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on N,N-diallyl-3-methoxybenzamide. One direction is to further investigate its mechanism of action and identify specific targets that are affected by N,N-diallyl-3-methoxybenzamide. This could lead to the development of more targeted therapies for inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to explore the potential of N,N-diallyl-3-methoxybenzamide as a combination therapy with other drugs or compounds. Finally, more studies are needed to evaluate the safety and efficacy of N,N-diallyl-3-methoxybenzamide in preclinical and clinical trials.

Synthesis Methods

The synthesis of N,N-diallyl-3-methoxybenzamide involves the reaction of 3-methoxybenzoyl chloride with allylamine in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain N,N-diallyl-3-methoxybenzamide. This method has been optimized to achieve high yields and purity of N,N-diallyl-3-methoxybenzamide.

properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-methoxy-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C14H17NO2/c1-4-9-15(10-5-2)14(16)12-7-6-8-13(11-12)17-3/h4-8,11H,1-2,9-10H2,3H3

InChI Key

QTJPBSQBIVTQTC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N(CC=C)CC=C

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

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